![molecular formula C10H14O3S2 B10842451 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol](/img/structure/B10842451.png)
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol is an organic compound characterized by the presence of a methoxy group, a benzenesulfonyl group, and a thiol group attached to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol typically involves the following steps:
Preparation of 4-Methoxybenzenesulfonyl Chloride: This can be achieved by reacting 4-methoxybenzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Formation of this compound: The 4-methoxybenzenesulfonyl chloride is then reacted with propane-1-thiol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methoxy and sulfonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Substitution Products: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonyl-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol involves its interaction with molecular targets through its thiol and sulfonyl groups. These interactions can modulate various biochemical pathways, including those involving redox reactions and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxy-benzenesulfonyl)-propionic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
3-(4-Methoxy-benzenesulfonyl)-1H-indol-3-yl-propionic acid:
Uniqueness
3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable in applications requiring specific redox properties and interactions with thiol-containing biomolecules.
Eigenschaften
Molekularformel |
C10H14O3S2 |
---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)sulfonylpropane-1-thiol |
InChI |
InChI=1S/C10H14O3S2/c1-13-9-3-5-10(6-4-9)15(11,12)8-2-7-14/h3-6,14H,2,7-8H2,1H3 |
InChI-Schlüssel |
JIFLEYNNNKKNOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.